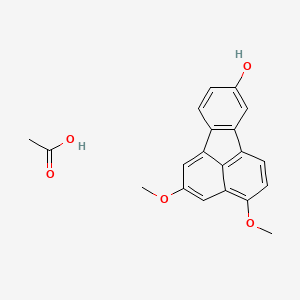
4-Octene, 4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, 4-ethyl-4-octene . Alkenes like 4-Octene, 4-ethyl- are unsaturated hydrocarbons, meaning they have fewer hydrogen atoms than alkanes with the same number of carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 4-ethyl- typically involves the alkylation of 4-octyne. This process can be carried out using various catalysts and reaction conditions. One common method is the use of a palladium catalyst in the presence of hydrogen gas, which facilitates the addition of an ethyl group to the 4-octyne molecule .
Industrial Production Methods
Industrial production of 4-Octene, 4-ethyl- often involves the catalytic cracking of petroleum hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 4-Octene, 4-ethyl-. The specific conditions, such as temperature and pressure, can be adjusted to optimize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Octene, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogen gas in the presence of a palladium catalyst is a common reducing agent.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkenes.
Aplicaciones Científicas De Investigación
4-Octene, 4-ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of oxidized products. In reduction reactions, the compound gains hydrogen atoms, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
4-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
4-Octene: Similar in structure but lacks the ethyl group at the fourth carbon.
3-Octene: The double bond is located between the third and fourth carbon atoms.
1-Octene: The double bond is located between the first and second carbon atoms.
The uniqueness of 4-Octene, 4-ethyl- lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group at the fourth carbon atom makes it distinct from other octenes .
Propiedades
Número CAS |
89880-82-0 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
4-ethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
SCGMACYSUWTWRP-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(CC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



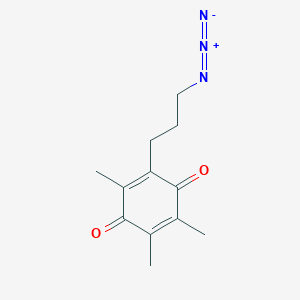
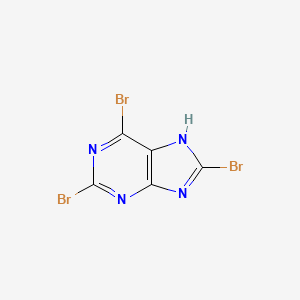
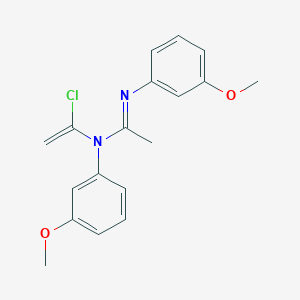

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

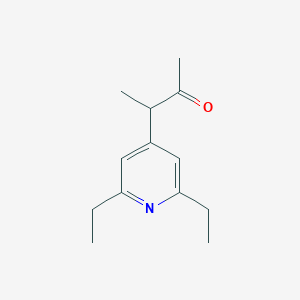
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
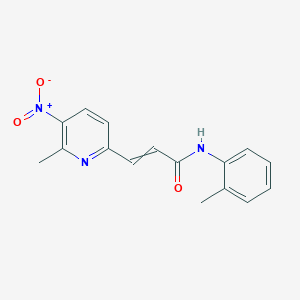
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
